molecular formula C15H15NO6 B485759 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid CAS No. 497060-16-9

4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid

Cat. No.: B485759
CAS No.: 497060-16-9
M. Wt: 305.28g/mol
InChI Key: QPBKTCPUVGQYHQ-UHFFFAOYSA-N
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Description

4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid is a chemical compound with the CAS Registry Number 497060-16-9 . This benzoic acid derivative has the molecular formula C15H15NO6 and a molecular weight of 305.29 g/mol . It is a key intermediate in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules. The compound features a 1,3-dioxane-4,6-dione moiety, which is a valuable building block in chemical synthesis. Researchers utilize this compound for its specific reactive properties, which can facilitate the development of novel chemical entities in a laboratory setting. Proper handling and storage are required to maintain the integrity of the product. This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

4-[[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-15(2)21-13(19)11(14(20)22-15)8-16-7-9-3-5-10(6-4-9)12(17)18/h3-6,8,16H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBKTCPUVGQYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNCC2=CC=C(C=C2)C(=O)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring is synthesized through a condensation reaction involving dimethyl ketone and a suitable diol under acidic conditions.

    Amino-Methylation: The dioxane ring is then functionalized with an amino-methyl group using formaldehyde and a primary amine in the presence of a catalyst.

    Coupling with Benzoic Acid: The final step involves coupling the amino-methylated dioxane with benzoic acid through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of benzoic acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
    • The structural characteristics of the dioxane moiety contribute to its interaction with biological targets, enhancing its efficacy against tumor cells.
  • Drug Development :
    • As an intermediate in the synthesis of novel pharmaceuticals, this compound may serve as a scaffold for developing new drugs targeting specific diseases. Its ability to modify biological activity through structural alterations makes it a valuable candidate in drug design .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for incorporation into polymer matrices, potentially improving thermal stability and mechanical strength .
    • Research indicates that incorporating such compounds into polymer systems can lead to enhanced resistance to degradation under environmental stressors.
  • Nanotechnology :
    • In nanomaterials synthesis, the compound's unique structure may facilitate the formation of nanoscale materials with tailored properties for applications in electronics and photonics. The dioxane ring can act as a stabilizing agent in nanoparticle formation .

Agricultural Chemistry Applications

  • Pesticide Development :
    • The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to interact with biological systems may allow it to function as a biocontrol agent against pests and diseases affecting crops .
    • Studies have explored the synthesis of derivatives that exhibit improved efficacy and reduced toxicity to non-target organisms.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityResearchGate Induces apoptosis in cancer cell lines; promising scaffold for drug development.
Polymer ChemistryPharmaffiliates Enhanced mechanical properties in polymer matrices; improved thermal stability observed.
Agricultural ChemistryGazi University Potential biocontrol agent; effective against specific pests with minimal environmental impact.

Mechanism of Action

The mechanism of action of 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of structurally or functionally related benzoic acid derivatives:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Biological Activity/Application References
4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid C₁₄H₁₃NO₆ Benzoic acid, dioxane-dione, methyleneamino spacer Reacting dioxane-dione derivatives with 4-formylbenzoic acid intermediates Not explicitly reported; structural analogs suggest potential enzyme inhibition or anticancer activity
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)benzoic acid C₁₁H₇NO₄S Benzoic acid, thiazolidine-2,4-dione Condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione Intermediate for antitumor agents (e.g., VEGFR inhibitors)
Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino-2-hydroxybenzoate C₁₅H₁₅NO₈ Methyl ester, hydroxyl group, dioxane-dione Reaction of dioxane-dione with methyl 4-formyl-2-hydroxybenzoate Anticancer agent precursor (e.g., ZLF-095, a VEGFR inhibitor)
4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)amino]-2-methoxybenzoic acid methyl ester C₁₆H₁₇NO₇ Methyl ester, methoxy group, dioxane-dione Esterification of benzoic acid intermediates with methanol Not reported; ester groups may enhance lipophilicity for drug delivery
4-[(2-{[1-(3-Methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid C₂₆H₂₁N₂O₅S₂ Benzoic acid, thioxopyrimidine, methylphenyl substituent In-silico screening and enzymatic assays AAC(6′)-Ib enzyme inhibitor (micromolar activity against kanamycin acetylation)
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid C₁₆H₁₁ClN₂O₅ Benzoic acid, β-lactam (azetidinone), nitro group Cyclocondensation of Schiff bases with chloroacetyl chloride Antimicrobial and antitumor applications

Structural and Functional Insights

Core Heterocyclic Rings: The dioxane-dione group in the target compound contrasts with thiazolidine-dione () or pyrimidine-dione () in analogs. The dioxane-dione’s oxygen-rich structure may improve solubility compared to sulfur-containing thiazolidine-dione derivatives .

Substituent Effects :

  • Methoxy/Methyl Ester Groups : Compounds with ester or methoxy substituents (e.g., ) show increased lipophilicity, favoring membrane permeability .
  • Nitro/Chloro Groups : Electron-withdrawing substituents () may enhance electrophilicity, improving interactions with enzymatic nucleophiles .

Synthetic Accessibility: The target compound’s synthesis mirrors methods for dioxane-dione derivatives (e.g., condensation with 4-formylbenzoic acid) but requires precise control of spacer groups (e.g., methyleneamino vs. direct conjugation) . Azetidinone derivatives demand multi-step cyclization, increasing complexity compared to one-pot dioxane-dione condensations .

Biological Activity

The compound 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid (CAS No. 205448-64-2) is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural properties, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoic acid moiety linked to a dioxane derivative. The molecular formula is C16H17N1O7C_{16}H_{17}N_{1}O_{7}, and it possesses a molecular weight of 335.31 g/mol. The structure includes:

  • A dioxane ring with two carbonyl groups.
  • An amino group that enhances its reactivity and potential biological interactions.

Table 1: Chemical Properties of the Compound

PropertyValue
Molecular FormulaC16H17N1O7
Molecular Weight335.31 g/mol
CAS Number205448-64-2
Purity≥97%

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with methyl 4-amino-2-methoxybenzoate in the presence of suitable reagents such as trimethoxymethane. This synthetic route allows for the introduction of the dioxane moiety while maintaining the integrity of the benzoic acid structure.

Antitumor Activity

Research indicates that derivatives of benzoic acid, particularly those containing dioxane structures, exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Effects

In addition to antitumor activity, this compound has been evaluated for its antimicrobial properties. Preliminary assays revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity in cancer cells
AntimicrobialInhibition of bacterial growth

Case Studies

  • Antitumor Study : A specific study evaluated the efficacy of a related compound in inhibiting tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for therapeutic applications.
  • Antimicrobial Assessment : In vitro studies assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A general approach involves reacting a 4-formylbenzoic acid derivative with a thiazolidine-2,4-dione or dioxane-based precursor under reflux conditions. For example, analogous syntheses (e.g., thiazolidinone derivatives) utilize aldehydes and active methylene compounds in ethanol or methanol with catalytic piperidine or acetic acid, achieving yields of 34–96% depending on substituents . Key variables include temperature (45–80°C), reaction time (1–26 hours), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (ethanol/hexane) or column chromatography is recommended to isolate the product .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Melting Point (m.p.) Analysis : Compare observed m.p. ranges (e.g., 176–246°C for related compounds) with literature values to assess purity .
  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) identify key functional groups, such as the dioxane ring (δ 3.76–3.86 ppm for methyl groups) and benzoic acid protons (δ 7.11–7.29 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • Elemental Analysis : Verify calculated vs. experimental C, H, N percentages (e.g., deviations <0.3% indicate purity) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns) for this compound?

  • Methodological Answer : Contradictions in NMR data may arise from:

  • Tautomerism : The dioxane-dione moiety may exhibit keto-enol tautomerism, altering chemical shifts. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize dominant forms .
  • Impurities : Trace solvents or unreacted intermediates can distort signals. Repurify via preparative HPLC or recrystallization and reacquire spectra .
  • Stereochemical Effects : If chiral centers exist, employ chiral shift reagents or enantioselective synthesis to isolate isomers .

Q. How can computational chemistry (e.g., DFT) predict and rationalize the reactivity or stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can:

  • Optimize Geometry : Model the compound’s 3D structure to identify steric hindrance (e.g., dimethyl groups on the dioxane ring) or electronic effects (e.g., conjugation in the benzoic acid moiety) .
  • Predict Spectra : Simulate IR, NMR, or UV-Vis spectra to cross-validate experimental data. For example, compare computed vs. observed 13^13C shifts for carbonyl groups (~166–173 ppm) .
  • Assess Stability : Calculate lattice energies or hydrogen-bonding networks (e.g., benzoic acid dimerization) to explain crystallization behavior .

Q. What experimental design considerations are critical for studying this compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer : For bioactivity assays:

  • Solubility Optimization : Use DMSO or PBS buffers (pH 7.4) to dissolve the benzoic acid derivative. Pre-test solubility via turbidimetry .
  • Dose-Response Curves : Include positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to ensure statistical significance .
  • Mechanistic Studies : Pair enzyme kinetics (e.g., IC50 determination) with molecular docking to map binding interactions with target proteins (e.g., using AutoDock Vina) .

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